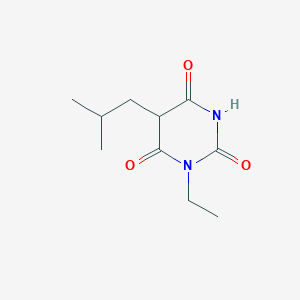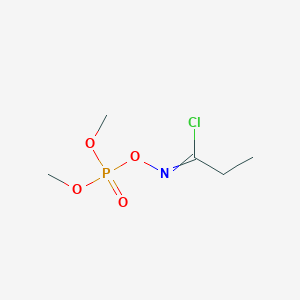![molecular formula C24H19BrO B14328414 1-[Bromo(diphenyl)methyl]-4-methoxynaphthalene CAS No. 105950-46-7](/img/structure/B14328414.png)
1-[Bromo(diphenyl)methyl]-4-methoxynaphthalene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[Bromo(diphenyl)methyl]-4-methoxynaphthalene is an organic compound that features a bromine atom attached to a diphenylmethyl group, which is further connected to a methoxynaphthalene structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[Bromo(diphenyl)methyl]-4-methoxynaphthalene typically involves a multi-step process. One common method includes the bromination of diphenylmethane followed by a Friedel-Crafts alkylation reaction with 4-methoxynaphthalene. The bromination step often uses bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions to ensure selective bromination .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully chosen to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-[Bromo(diphenyl)methyl]-4-methoxynaphthalene undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as hydroxide ions, leading to the formation of corresponding alcohols.
Electrophilic Aromatic Substitution: The aromatic rings can participate in reactions such as nitration, sulfonation, and halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Electrophilic Aromatic Substitution: Reagents such as nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.
Major Products Formed
Alcohols: Formed through nucleophilic substitution.
Nitro, Sulfo, and Halo Derivatives: Formed through electrophilic aromatic substitution.
Various Oxidized or Reduced Compounds: Depending on the specific conditions used.
Scientific Research Applications
1-[Bromo(diphenyl)methyl]-4-methoxynaphthalene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[Bromo(diphenyl)methyl]-4-methoxynaphthalene involves its interaction with specific molecular targets. In nucleophilic substitution reactions, the bromine atom is displaced by nucleophiles, leading to the formation of new bonds. In electrophilic aromatic substitution, the aromatic rings act as electron-rich centers that react with electrophiles to form substituted products .
Comparison with Similar Compounds
Similar Compounds
- 1-[Chloro(diphenyl)methyl]-4-methoxynaphthalene
- 1-[Iodo(diphenyl)methyl]-4-methoxynaphthalene
- 1-[Fluoro(diphenyl)methyl]-4-methoxynaphthalene
Uniqueness
1-[Bromo(diphenyl)methyl]-4-methoxynaphthalene is unique due to the presence of the bromine atom, which imparts specific reactivity and properties. Compared to its chloro, iodo, and fluoro analogs, the bromine derivative exhibits different reactivity patterns and may have distinct applications in research and industry .
Properties
CAS No. |
105950-46-7 |
|---|---|
Molecular Formula |
C24H19BrO |
Molecular Weight |
403.3 g/mol |
IUPAC Name |
1-[bromo(diphenyl)methyl]-4-methoxynaphthalene |
InChI |
InChI=1S/C24H19BrO/c1-26-23-17-16-22(20-14-8-9-15-21(20)23)24(25,18-10-4-2-5-11-18)19-12-6-3-7-13-19/h2-17H,1H3 |
InChI Key |
GPQKCDUCCAKVHW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C2=CC=CC=C21)C(C3=CC=CC=C3)(C4=CC=CC=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


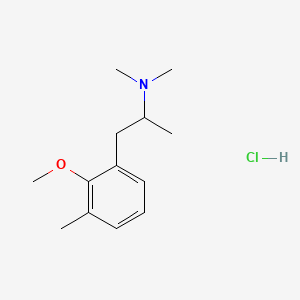

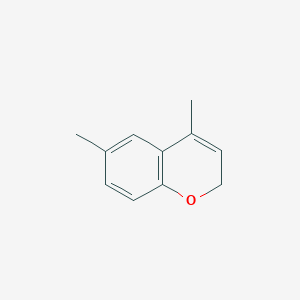

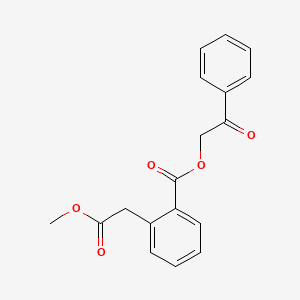
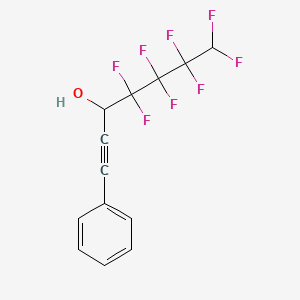
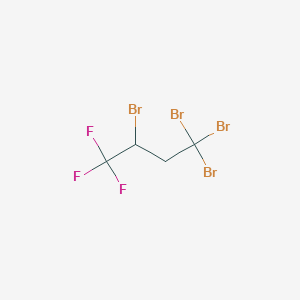
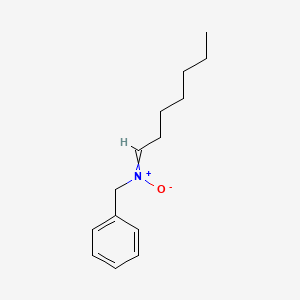
![Benzoic acid, 2-[[(5-carboxypentyl)amino]carbonyl]-](/img/structure/B14328403.png)
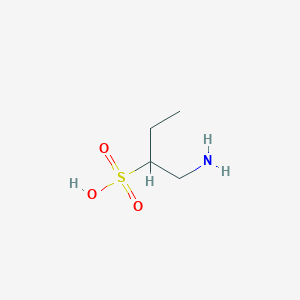
![12-Methyl-3-[(12-methyltetradecanoyl)oxy]tetradecanoic acid](/img/structure/B14328409.png)
![4-[Hydroxy(phenyl)phosphoryl]benzoic acid](/img/structure/B14328411.png)
